1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine
Overview
Description
The compound “1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine” is a complex organic molecule that contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a piperidine ring (a six-membered ring with five carbon atoms and one nitrogen atom), and an amine group (a nitrogen atom with a lone pair of electrons). The pyridine ring is substituted at the 5-position with a bromine atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine and piperidine rings, along with the amine group. The bromine atom on the pyridine ring would be a significant feature, likely impacting the compound’s reactivity and properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the bromine atom, which is a good leaving group, and the amine group, which is a nucleophile and can participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and polar. The amine group could allow for hydrogen bonding .Scientific Research Applications
Synthesis of Polyhalopyridines
The compound 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine is utilized in various synthetic pathways. For instance, it has been used in the selective amination of polyhalopyridines, catalyzed by a palladium-Xantphos complex, predominantly yielding specific aminopyridine products with excellent chemoselectivity and isolated yield. Such processes are significant for the synthesis of complex molecular structures in drug discovery and material science (Ji et al., 2003).
Structural Analysis of Polymorphs and Aminothiazoles
The compound also plays a crucial role in the structural analysis of polymorphs and derivatives. One study discussed the crystal and molecular structures of two polymorphs of 1-(4-methylpyridin-2-yl)thiourea and derived 2-aminothiazoles. These structures were obtained via the Hantzsch reaction and showcased unique intermolecular hydrogen bonding patterns, crucial for understanding molecular interactions and designing new materials or pharmaceuticals (Böck et al., 2020).
Lithium and Potassium Amides Formation
Additionally, research on lithium and potassium amides of sterically demanding aminopyridines, involving the reaction of Grignard compounds with dibromopyridine in the presence of catalytic amounts of nickel bromide and tricyclohexylphosphane, has been reported. This leads to the formation of monoarylated bromopyridines, which are further processed through Pd-catalyzed aryl amination. These processes are fundamental in the formation of complex organometallic structures and have implications in catalysis and material chemistry (Scott et al., 2004).
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c1-15(2)11-5-7-16(8-6-11)12-4-3-10(13)9-14-12/h3-4,9,11H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIUCBRCQFPZBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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